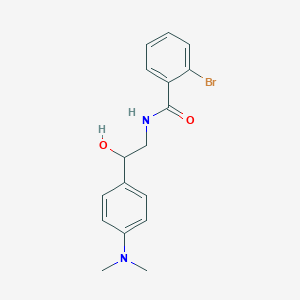

2-溴-N-(2-(4-(二甲氨基)苯基)-2-羟基乙基)苯田酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

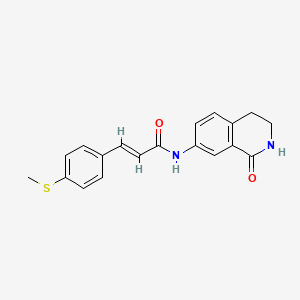

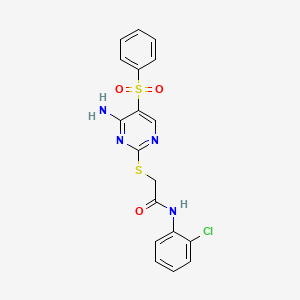

2-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide is a chemical compound that belongs to the class of benzamides, which are known for their diverse range of biological activities. The presence of a bromine atom and a dimethylamino group attached to the phenyl ring suggests potential reactivity and interaction with various biological targets. The hydroxyethyl group may confer additional solubility and potential for further chemical modifications.

Synthesis Analysis

The synthesis of related benzamide derivatives has been reported in the literature. For instance, the synthesis of antipyrine derivatives, which share structural similarities with the compound , involves the reaction of appropriate precursors to yield the desired benzamide with good yields and characterized spectroscopically . Similarly, the synthesis of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has been achieved under microwave irradiation, indicating the potential for efficient synthetic routes for related compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by X-ray diffraction analysis. For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined, revealing a strong intramolecular hydrogen bond . This suggests that 2-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide may also exhibit significant intramolecular interactions, which could influence its chemical reactivity and biological activity.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. The presence of a bromine atom in the compound suggests potential for nucleophilic substitution reactions, which could be utilized in further chemical modifications or in the synthesis of more complex molecules. The study of substituted 2-hydroxy-N-(arylalkyl)benzamides inducing apoptosis in cancer cell lines indicates that these compounds can interact with biological systems, leading to significant cellular responses .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The spectroscopic characterization, including IR, NMR, and mass spectrometry, provides insights into the functional groups present and their chemical environment . Theoretical calculations, such as DFT, can predict the electronic properties and reactivity of these compounds . The antifungal activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives suggests that the compound may also possess biological activities, which could be related to its physical and chemical properties .

科学研究应用

抗真菌活性

研究已经探讨了N-(2-溴苯基)-2-羟基苯甲酰衍生物的合成和生物活性,展示了其具有抗真菌性质。这些化合物,包括含有二甲氨基苯基基团的变体,已经显示出对植物病原真菌和酵母的有效性。某些衍生物表现出最强的抗真菌活性,最小抑制浓度(MIC)表明在抗真菌应用中具有显著潜力(Ienascu et al., 2018)。

分子相互作用和结构分析

另一项研究聚焦于抗吡啶类衍生物的分子间相互作用和结构分析,包括2-溴-N-(2,3-二氢-1,5-二甲基-3-氧代-2-苯基-1H-吡唑-4-基)苯甲酰胺。这项研究提供了关于这些化合物的氢键结合模式和π-相互作用的见解,有助于更深入地理解它们的潜在生物活性和应用(Saeed et al., 2020)。

合成和生物活性

进一步探索从5-溴水杨醛合成苯并呋喃类似物的研究揭示了这些化合物在抗微生物和药理活性中的潜力。尽管与2-(4-(二甲基氨基)苯基)-2-羟乙基)苯甲酰胺无直接关联,但这项研究表明了溴取代化合物在新药物代理的开发中的更广泛影响(Parameshwarappa et al., 2008)。

安全和危害

未来方向

属性

IUPAC Name |

2-bromo-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O2/c1-20(2)13-9-7-12(8-10-13)16(21)11-19-17(22)14-5-3-4-6-15(14)18/h3-10,16,21H,11H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJOUGHFNRASMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexyl{[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B2500367.png)

![4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid](/img/structure/B2500371.png)

![(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2500382.png)

![2-(ethylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2500385.png)

![8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2500386.png)